molecular formula C8H8BBrO2 B12972215 (3-Bromostyryl)boronic acid

(3-Bromostyryl)boronic acid

Cat. No.: B12972215
M. Wt: 226.86 g/mol
InChI Key: IMNMXAABLNDUJN-SNAWJCMRSA-N
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Description

(3-Bromostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a bromine atom at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromostyryl)boronic acid involves the hydroboration of 3-bromostyrene followed by oxidation. The hydroboration step typically uses diborane (B2H6) or a borane-tetrahydrofuran complex (BH3·THF) as the boron source. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent over-borylation .

Industrial Production Methods: Industrial production of boronic acids generally involves the electrophilic trapping of an organometallic reagent with a boric ester. For this compound, this might involve the use of 3-bromostyrene and a boric ester like trimethyl borate (B(OMe)3) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Bromostyryl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • (4-Bromostyryl)boronic acid

Comparison: (3-Bromostyryl)boronic acid is unique due to the presence of the bromine atom at the 3-position, which provides additional reactivity compared to phenylboronic acid and vinylboronic acid. This allows for selective functionalization and the formation of more complex molecules. Compared to (4-Bromostyryl)boronic acid, the 3-position bromine atom offers different steric and electronic properties, which can influence the outcome of chemical reactions .

Properties

Molecular Formula

C8H8BBrO2

Molecular Weight

226.86 g/mol

IUPAC Name

[(E)-2-(3-bromophenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H8BBrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+

InChI Key

IMNMXAABLNDUJN-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)Br)(O)O

Canonical SMILES

B(C=CC1=CC(=CC=C1)Br)(O)O

Origin of Product

United States

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